Cinalukast - 128312-51-6

Cinalukast

Catalog Number: EVT-264897
CAS Number: 128312-51-6
Molecular Formula: C23H28N2O3S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinalukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [, ] It belongs to the class of leukotriene antagonists and is often studied for its role in inflammatory processes. [, ] Cinalukast is often utilized in scientific research to investigate the role of CysLT1 receptors in various biological systems and disease models. [, ]

Mechanism of Action

Cinalukast exerts its effects by competitively binding to the CysLT1 receptor, effectively blocking the binding of cysteinyl leukotrienes, particularly LTC4, LTD4, and LTE4. [, ] These leukotrienes are potent inflammatory mediators involved in various physiological responses, including bronchoconstriction, mucus secretion, and vascular permeability. [] By inhibiting the binding of these leukotrienes to the CysLT1 receptor, cinalukast disrupts the downstream signaling pathways responsible for these inflammatory processes. []

Applications
  • Investigating the role of CysLT1 receptors: Cinalukast is commonly used as a pharmacological tool to probe the involvement of CysLT1 receptors in various physiological and pathological processes. [, ] For instance, researchers have utilized cinalukast to study the role of CysLT1 receptors in airway hyperresponsiveness and inflammation in asthma models. []

  • Exploring eryptosis mechanisms: Studies have demonstrated that cinalukast can inhibit suicidal erythrocyte death (eryptosis) induced by energy depletion. [] This application highlights the potential involvement of CysLT1 receptors in regulating erythrocyte survival and death pathways.

  • Drug repurposing studies: Research has explored the potential of cinalukast for repurposing in other disease contexts. One notable example is its investigation as a potential inhibitor of hepatitis C virus (HCV) replication. [] Findings suggest that cinalukast's antiviral effect might be linked to its CysLT1 receptor antagonism, unveiling potential host-virus interactions involving this receptor. []

  • Developing new drug candidates: Cinalukast has served as a starting point in computer-aided drug design efforts. Researchers successfully employed cinalukast as a lead compound to identify and optimize analogs with enhanced activity towards the peroxisome proliferator-activated receptor alpha (PPARα) while minimizing CysLT1R antagonism. [] This application showcases the potential of leveraging cinalukast's structure and known activity profile to develop novel therapeutic agents for various disease targets.

Future Directions
  • Investigating CysLT1 receptor subtypes: The discovery of potential additional subtypes of CysLT receptors beyond CysLT1 and CysLT2 [] warrants further investigation into their specific roles and potential as drug targets. Cinalukast's selectivity profile for these subtypes will need to be thoroughly characterized.

  • Developing improved drug delivery systems: Research into optimizing cinalukast's delivery, such as targeted drug delivery systems or formulations with enhanced bioavailability, could further enhance its therapeutic efficacy and expand its clinical utility. []

Pranlukast

  • Compound Description: Pranlukast is a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. It is used as a medication to manage asthma and to prevent exercise-induced bronchoconstriction. []
  • Relevance: Pranlukast belongs to the same class of drugs as Cinalukast, the CysLT1R antagonists, and shares a similar mechanism of action. Both are used in the treatment of asthma. []

Zafirlukast

  • Compound Description: Zafirlukast is another CysLT1R antagonist used in the management of asthma. Like Cinalukast, it works by blocking the action of leukotrienes, thereby reducing inflammation and bronchoconstriction. [, ]
  • Relevance: Zafirlukast shares its therapeutic application with Cinalukast as both are used to treat asthma by targeting the CysLT1R receptor. [, ]

Montelukast

  • Compound Description: Montelukast, like Cinalukast, is a CysLT1R antagonist used to treat asthma and allergic rhinitis. [, , ] It is also being investigated for its potential in treating Alzheimer's disease. []
  • Relevance: Montelukast and Cinalukast belong to the same drug class, targeting the CysLT1R receptor for therapeutic benefit in asthma and potentially other conditions. [, , ]

Lobeglitazone

  • Compound Description: Lobeglitazone is a drug used to treat type 2 diabetes. It functions as a peroxisome proliferator-activated receptor agonist (PPAR agonist). []
  • Relevance: While Lobeglitazone has a different therapeutic target than Cinalukast, it was identified as a potential inhibitor of the human papillomavirus E1 protein in a drug repurposing study alongside Cinalukast. []

Efatutazone

  • Compound Description: Efatutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. []
  • Relevance: Efatutazone was identified as another potential inhibitor of the human papillomavirus E1 protein in the same drug repurposing study that identified Cinalukast. []

Iralukast

  • Compound Description: Iralukast is a CysLT1R antagonist that has been studied for its potential in treating asthma and allergic rhinitis. []
  • Relevance: Iralukast shares its mechanism of action and potential therapeutic applications with Cinalukast, both being CysLT1R antagonists. []

Ablukast

  • Compound Description: Ablukast is another CysLT1R antagonist that has been investigated for its use in managing asthma. []
  • Relevance: Ablukast, similar to Cinalukast, targets the CysLT1R receptor and belongs to the same class of leukotriene antagonists used to treat respiratory conditions. []

Imitrodast

  • Compound Description: Imitrodast is a drug that acts as both a thromboxane A2 receptor antagonist and a phosphodiesterase-4 inhibitor. It has been studied for its potential in treating asthma and allergic diseases. []
  • Relevance: While Imitrodast has a different mechanism of action compared to Cinalukast, both have been explored for their potential in treating asthma. []

Pobilukast

  • Compound Description: Pobilukast is a CysLT1R antagonist that has shown efficacy in treating asthma. [, ]
  • Relevance: Pobilukast belongs to the same class of drugs as Cinalukast and shares a similar mechanism of action, targeting the CysLT1R receptor to manage asthma. [, ]

Verlukast

  • Compound Description: Verlukast is a CysLT1R antagonist that has been investigated for its therapeutic potential in treating asthma. [, ]
  • Relevance: Verlukast and Cinalukast share the same mechanism of action by antagonizing the CysLT1R receptor, making them both potential treatments for asthma. [, ]

Pemirolast

  • Compound Description: Pemirolast is a mast cell stabilizer and antiallergic drug used to treat allergic conjunctivitis and allergic rhinitis. []
  • Relevance: While Pemirolast has a different mechanism of action compared to Cinalukast, both target aspects of the allergic inflammatory cascade and could potentially be used in combination therapies. []

Ibudilast

  • Compound Description: Ibudilast is a nonselective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective properties. It is used to treat asthma and is being investigated for other conditions, including Alzheimer's disease. []
  • Relevance: Although Ibudilast and Cinalukast have distinct mechanisms of action, they share a common therapeutic application in treating asthma and are being investigated for their potential in treating neurodegenerative diseases. []

Leukotriene D4 (LTD4)

  • Compound Description: LTD4 is a naturally occurring leukotriene that acts as a potent agonist of the CysLT1 receptor. [] It induces bronchoconstriction and plays a role in inflammatory responses.
  • Relevance: Cinalukast acts as an antagonist of the CysLT1 receptor, directly opposing the actions of LTD4. This antagonistic relationship highlights Cinalukast's therapeutic role in asthma by blocking the effects of LTD4. []

SR2640

  • Compound Description: SR2640 is a selective CysLT1 receptor antagonist. [] In research studies, SR2640 has been observed to increase HCV-subgenomic replicon (SGR) RNA levels. []
  • Relevance: SR2640 and Cinalukast share the same target, the CysLT1 receptor. Interestingly, while both are considered antagonists, they have opposing effects on HCV replication, with Cinalukast inhibiting it and SR2640 enhancing it. []

Properties

CAS Number

128312-51-6

Product Name

Cinalukast

IUPAC Name

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+

InChI Key

BZMKNPGKXJAIDV-VAWYXSNFSA-N

SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O

Solubility

8.72e-04 g/L

Synonyms

4-(3-(2-(4-cyclobutyl-2-thiazolyl)ethenyl)phenylamino)-2,2-diethyl-4-oxobutanoic acid
cinalukast
Ro 24-5913
Ro-24-5913

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.